molecular formula C18H15N3O6 B2427040 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide CAS No. 1021225-14-8

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide

Cat. No.: B2427040
CAS No.: 1021225-14-8
M. Wt: 369.333
InChI Key: HUNWXRMDKOMFLX-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide is a synthetic small molecule designed for biochemical research. Its structure incorporates a 1,3,4-oxadiazole ring, a functional group known to be present in compounds with diverse biological activities. For instance, some 1,3,4-oxadiazole derivatives have been explored as potential antitrypanosomal agents , while others have been identified as modulators of enzymes like Glycogen synthase kinase-3 beta . The benzo[d][1,3]dioxole (piperonyl) moiety is a common pharmacophore in medicinal chemistry, found in compounds ranging from plant growth regulators that act as auxin receptor agonists to other biologically active molecules. Researchers may investigate this compound as a candidate in hit-to-lead optimization campaigns or as a tool compound for probing biological pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6/c1-23-11-4-6-13(24-2)12(8-11)16(22)19-18-21-20-17(27-18)10-3-5-14-15(7-10)26-9-25-14/h3-8H,9H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNWXRMDKOMFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Benzo[d]dioxole-5-Carbohydrazide

The oxadiazole ring is synthesized via cyclodehydration of benzo[d]dioxole-5-carbohydrazide with a cyanating agent. A representative procedure involves:

  • Reacting benzo[d]dioxole-5-carboxylic acid with thionyl chloride to form the acid chloride.
  • Treating the acid chloride with hydrazine hydrate to yield benzo[d]dioxole-5-carbohydrazide .
  • Cyclizing the carbohydrazide with cyanogen bromide (BrCN) in ethanol under reflux to form 5-(benzo[d]dioxol-5-yl)-1,3,4-oxadiazol-2-amine .

Optimization Insights :

  • Yields improve with anhydrous conditions and catalytic p-toluenesulfonic acid (PTSA).
  • Alternative cyclizing agents like trichloromethyl chloroformate (Triphosgene) reduce reaction times.

Alternative Pathway: Amidoxime Route

An alternative strategy employs amidoxime intermediates:

  • Benzo[d]dioxole-5-carbonitrile is treated with hydroxylamine hydrochloride to form benzo[d]dioxole-5-carboximidamide .
  • Reaction with ethyl chlorooxoacetate in dimethylformamide (DMF) yields the oxadiazole ring.

Key Data :

Parameter Value
Yield 62–68%
Reaction Time 6–8 h
Temperature 80–90°C

Synthesis of 2,5-Dimethoxybenzoyl Chloride

Chlorination of 2,5-Dimethoxybenzoic Acid

  • 2,5-Dimethoxybenzoic acid is refluxed with thionyl chloride (SOCl₂) in dichloromethane.
  • Excess SOCl₂ is removed under vacuum to yield the acyl chloride.

Purity Considerations :

  • Distillation under reduced pressure (40–50°C, 15 mmHg) achieves >98% purity.

Amide Bond Formation

Schotten-Baumann Reaction

The oxadiazole amine is coupled with 2,5-dimethoxybenzoyl chloride under basic conditions:

  • Dissolve 5-(benzo[d]dioxol-5-yl)-1,3,4-oxadiazol-2-amine in aqueous NaOH (10%).
  • Add 2,5-dimethoxybenzoyl chloride dissolved in THF dropwise at 0–5°C.
  • Stir for 2 h, extract with ethyl acetate, and purify via silica gel chromatography.

Reaction Metrics :

Parameter Value
Yield 75–82%
Purity (HPLC) ≥99%

Coupling Reagents: HATU/DMAP

For higher yields in non-polar solvents:

  • Activate 2,5-dimethoxybenzoic acid with HATU and DMAP in DMF.
  • Add the oxadiazole amine and stir at room temperature for 12 h.

Advantages :

  • Avoids acyl chloride synthesis.
  • Yields increase to 85–90%.

Critical Analysis of Methodologies

Cyclization Efficiency

  • Cyclodehydration vs. Amidoxime Route : The former offers higher reproducibility, while the latter avoids hazardous cyanating agents.
  • Side Reactions : Over-cyclization to triazoles occurs at temperatures >100°C.

Amide Coupling Challenges

  • Steric Hindrance : The oxadiazole’s planar structure necessitates excess coupling reagents.
  • Solvent Choice : THF minimizes epimerization compared to DCM.

Scalability and Industrial Considerations

Process Intensification

  • Continuous flow reactors reduce cyclization time from hours to minutes.
  • Membrane filtration replaces column chromatography for amide purification.

Cost Analysis

Component Cost per kg (USD)
Benzo[d]dioxole-5-carboxylic acid 220–250
HATU 1,200–1,500
2,5-Dimethoxybenzoic acid 180–200

Emerging Methodologies

Enzymatic Amination

  • Lipase-catalyzed amidation in ionic liquids achieves 70% yield with minimal waste.

Photocatalytic Cyclization

  • Visible-light-mediated synthesis of oxadiazoles reduces energy input by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzo[d][1,3]dioxole moiety linked to an oxadiazole ring and a dimethoxybenzamide structure. The synthesis typically involves multi-step organic reactions that can include cyclization and functional group modifications.

Synthetic Route Overview

  • Formation of Benzo[d][1,3]dioxole Derivative : Initial synthesis begins with the preparation of the benzo[d][1,3]dioxole framework.
  • Oxadiazole Ring Construction : Subsequent steps involve creating the oxadiazole ring through condensation reactions.
  • Amide Formation : The final step includes attaching the dimethoxybenzamide group to yield the target compound.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzo[d][1,3]dioxole have shown potent cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
Compound CMCF74.52

These compounds were found to be non-cytotoxic to normal cell lines (IC50 > 150 µM), indicating a favorable therapeutic index.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression.
  • Apoptosis Induction : It potentially modulates apoptotic pathways by affecting proteins such as Bax and Bcl-2.

Research indicates that these compounds can interfere with cell cycle progression and induce apoptosis in cancer cells through mechanisms involving EGFR inhibition and mitochondrial pathways .

Antidiabetic Potential

In addition to anticancer properties, some derivatives of benzodioxole have shown promising results in antidiabetic applications. For example:

  • α-Amylase Inhibition : Certain synthesized compounds demonstrated significant inhibition against α-amylase with IC50 values as low as 0.68 µM .

This suggests potential for managing diabetes through modulation of carbohydrate metabolism.

Case Studies and Research Findings

Several studies have focused on the biological activity of benzodioxole derivatives:

  • Anticancer Efficacy : A study found that specific derivatives exhibited strong antiproliferative activity against multiple cancer cell lines while sparing normal cells .
  • Antidiabetic Effects : Another investigation into benzodioxol carboxamide derivatives revealed their effectiveness in reducing blood glucose levels in diabetic mice models .

Q & A

Basic: What are the key structural features influencing the compound’s biological activity?

The compound’s activity arises from its hybrid structure:

  • Benzo[d][1,3]dioxole moiety : Enhances lipophilicity and membrane permeability, facilitating interactions with hydrophobic enzyme pockets .
  • 1,3,4-Oxadiazole ring : Provides rigidity and hydrogen-bonding capacity, critical for target binding (e.g., enzymes like tyrosinase or kinases) .
  • 2,5-Dimethoxybenzamide group : The methoxy groups improve solubility and modulate electronic effects, influencing receptor affinity .
    Methodological Insight : Use computational tools (e.g., molecular docking) to map interactions between these groups and biological targets .

Basic: What synthetic routes are commonly employed for this compound?

Synthesis typically involves:

  • Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives using dehydrating agents (e.g., POCl₃) under reflux .
  • Amide coupling : Reaction of the oxadiazole intermediate with 2,5-dimethoxybenzoyl chloride using DMF as a solvent and triethylamine as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
    Key Parameters : Optimize reaction time (4–8 hrs) and temperature (80–100°C) to achieve >70% yield .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in cyclization steps .
  • Catalysts : Use HATU or EDCI for efficient amide coupling, reducing side-product formation .
  • Temperature control : Gradual heating (e.g., 80°C → 100°C) minimizes decomposition during oxadiazole formation .
    Troubleshooting : Monitor reaction progress via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) and adjust stoichiometry if intermediates stall .

Advanced: How to resolve contradictions in spectral data during characterization?

  • ¹H/¹³C NMR discrepancies : Use 2D NMR (HSQC, HMBC) to assign overlapping signals, particularly for oxadiazole protons (δ 8.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
  • Mass spectrometry anomalies : Compare experimental m/z with theoretical values (e.g., [M+H]+ = 424.12) and confirm purity via HPLC (C18 column, 90% MeOH/H₂O) .
    Case Study : Inconsistent melting points may arise from polymorphic forms; use X-ray crystallography to validate crystal structure .

Basic: What biological activities have been reported for this compound?

  • Antimicrobial : MIC values of 8–16 µg/mL against S. aureus and E. coli via disruption of cell membrane integrity .
  • Anticancer : IC₅₀ = 12 µM in MCF-7 breast cancer cells, linked to apoptosis induction via caspase-3 activation .
  • Enzyme inhibition : >80% inhibition of COX-2 at 10 µM, suggesting anti-inflammatory potential .
    Assay Design : Use MTT assays for cytotoxicity and ELISA/Western blot for pathway analysis .

Advanced: How to design analogues based on structure-activity relationships (SAR)?

  • Modify the oxadiazole ring : Replace with thiadiazole (improves metabolic stability) or triazole (enhances hydrogen bonding) .
  • Vary substituents on benzamide : Introduce electron-withdrawing groups (e.g., -NO₂) to boost enzyme inhibition .
  • Bioisosteric replacement : Substitute benzo[d][1,3]dioxole with indole to explore new binding motifs .
    Validation : Test analogues in in vitro kinase assays (e.g., EGFR inhibition) and compare IC₅₀ values .

Advanced: What challenges arise in scaling up synthesis for preclinical studies?

  • Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for gram-scale batches .
  • Solubility issues : Use co-solvents (e.g., PEG-400) or micronization to enhance bioavailability .
  • Reproducibility : Standardize anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of oxadiazole intermediates .

Advanced: How to analyze contradictory results in biological assays?

  • Dose-response variability : Validate using multiple cell lines (e.g., HepG2 vs. HEK293) to rule out cell-specific effects .
  • Off-target interactions : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific binding .
  • Data normalization : Use internal controls (e.g., β-actin in Western blots) and statistical tools (e.g., ANOVA with post-hoc tests) .

Basic: What analytical techniques are critical for compound characterization?

  • NMR spectroscopy : Assign peaks using DEPT-135 for carbon types and COSY for proton coupling .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion and fragmentation patterns .
  • Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values .

Advanced: What in silico methods predict pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to estimate LogP (2.8), bioavailability (55%), and CYP450 interactions .
  • Molecular dynamics simulations : Simulate binding to human serum albumin (HSA) to predict plasma half-life .
  • Docking studies : AutoDock Vina for binding affinity (ΔG = -9.2 kcal/mol) to target proteins like Bcl-2 .

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